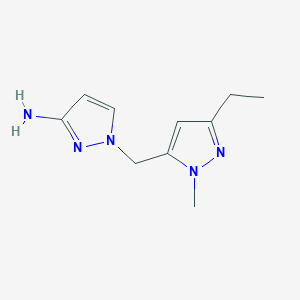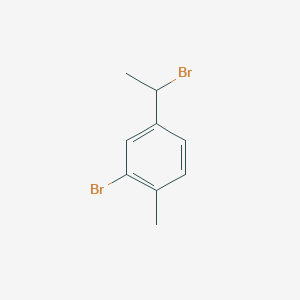
2-Bromo-4-(1-bromoethyl)-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(1-bromoethyl)-1-methylbenzene is an organic compound belonging to the class of brominated aromatic hydrocarbons It is characterized by the presence of two bromine atoms attached to a benzene ring, with one bromine atom on the second carbon and the other on a side chain at the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1-bromoethyl)-1-methylbenzene typically involves the bromination of 4-(1-bromoethyl)-1-methylbenzene. This can be achieved through the following steps:
Starting Material: 4-(1-bromoethyl)-1-methylbenzene.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(1-bromoethyl)-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of phenols, amines, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
2-Bromo-4-(1-bromoethyl)-1-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of new drugs and active pharmaceutical ingredients (APIs).
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.
Chemical Research: It is employed in studying reaction mechanisms and developing new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(1-bromoethyl)-1-methylbenzene in chemical reactions involves the interaction of its bromine atoms with nucleophiles or bases. The bromine atoms act as leaving groups, facilitating substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylpropiophenone: Similar in structure but with a ketone group instead of a bromine atom on the side chain.
4-Bromo-1-methyl-2-(1-bromoethyl)benzene: Similar structure but with different positions of the bromine atoms.
2-Bromo-4-methylbenzyl bromide: Similar structure but with a benzyl bromide group instead of a bromoethyl group.
Uniqueness
2-Bromo-4-(1-bromoethyl)-1-methylbenzene is unique due to the presence of two bromine atoms, which allows for diverse reactivity and the potential to form a wide range of derivatives. Its specific substitution pattern also makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H10Br2 |
|---|---|
Peso molecular |
277.98 g/mol |
Nombre IUPAC |
2-bromo-4-(1-bromoethyl)-1-methylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,7H,1-2H3 |
Clave InChI |
AQPXMAXXICECCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







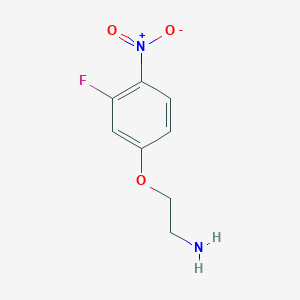
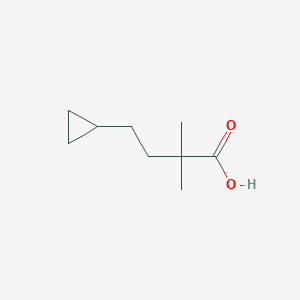

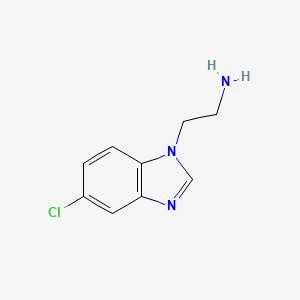

![3-Oxa-7-azabicyclo[4.2.0]octane](/img/structure/B13527802.png)
